Selectivity Profile: MJ33 Exhibits >97% Inhibition of Acidic PLA2 with No Effect on Alkaline PLA2
MJ33 demonstrates exquisite pH-dependent selectivity for the acidic, calcium-independent PLA2 (aiPLA2) activity. In rat lung homogenate assays, MJ33 competitively inhibited aiPLA2 activity at pH 4.0 by >97%, whereas it had no effect on PLA2 activity at pH 8.5 [1]. This stark contrast highlights its utility in differentiating between acidic and alkaline PLA2 activities, a distinction not achievable with broad-spectrum PLA2 inhibitors.
| Evidence Dimension | Inhibition of PLA2 activity at different pH values |
|---|---|
| Target Compound Data | >97% inhibition of acidic PLA2 activity at pH 4.0; no effect on PLA2 activity at pH 8.5 |
| Comparator Or Baseline | Baseline is uninhibited activity at respective pH |
| Quantified Difference | >97% reduction in activity at pH 4.0 vs. 0% reduction at pH 8.5 |
| Conditions | Rat lung homogenate assay |
Why This Matters
This pH-dependent selectivity is crucial for researchers studying the specific role of aiPLA2 in acidic cellular compartments, such as lysosomes and lamellar bodies, without confounding inhibition of secretory PLA2s that function optimally at higher pH.
- [1] Fisher AB, Dodia C, Chander A, Jain MK. A competitive inhibitor of phospholipase A2 decreases surfactant phosphatidylcholine degradation by the rat lung. Biochem J. 1992 Dec 1;288(Pt 2):407-11. doi: 10.1042/bj2880407. PMID: 1463444. View Source
